molecular formula C18H13F3N2O4S B2651982 [6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate CAS No. 896310-08-0

[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate

Cat. No.: B2651982
CAS No.: 896310-08-0
M. Wt: 410.37
InChI Key: XLZXTCDBHQZNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C18H13F3N2O4S and its molecular weight is 410.37. The purity is usually 95%.
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Scientific Research Applications

Novel Anti-Helicobacter pylori Agents

Research has explored the development of compounds with a structure similar to the one for their potent and selective activities against the gastric pathogen Helicobacter pylori. For example, a study identified a set of compounds that displayed low minimal inhibition concentrations (MICs) against different clinically relevant H. pylori strains, including strains resistant to metronidazole or clarithromycin, indicating potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Heterocyclic Compound Synthesis

Another aspect of scientific research applications involves the synthesis of novel heterocyclic compounds. For instance, studies have demonstrated the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties. These compounds were synthesized starting with 2-hydroxyacetophenone and exhibit potential for various biological activities (Li et al., 2012).

Ionic Liquids for Aromatic Hydrocarbon Separation

The use of ionic liquids for the separation of aromatic hydrocarbons from alkanes represents another application area. A study demonstrated that ionic liquids could selectively remove benzene from its mixtures with hexane, suggesting their use as alternative solvents in liquid extraction processes for separating aromatic compounds from alkanes (Arce et al., 2007).

Cycloaddition Reactions

The compound and its analogs are also involved in cycloaddition reactions, which are crucial in the synthesis of various heterocyclic structures. Research on isonitrosoflavanone esters and their reactions with Schiff bases and heteroaromatic rings has led to the formation of functionally substituted partially hydrogenated pyrazolo-, triazolo[1,5-a]-pyrimidin-5-ones, and pyrimido[1,2-a]benzimidazol-2-one, showcasing the versatility of these compounds in organic synthesis (Katritzky et al., 1980).

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4S/c1-23-7-6-22-17(23)28-10-11-8-14(24)15(9-26-11)27-16(25)12-4-2-3-5-13(12)18(19,20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZXTCDBHQZNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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